molecular formula C22H18O2 B3598250 Methanone, 1,3-phenylenebis((methylphenyl)- CAS No. 125078-62-8

Methanone, 1,3-phenylenebis((methylphenyl)-

Cat. No.: B3598250
CAS No.: 125078-62-8
M. Wt: 314.4 g/mol
InChI Key: FIALLYBQVILKOF-UHFFFAOYSA-N
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Description

“1,3-Phenylenebis[(4-methylphenyl)methanone]” is a chemical compound with the molecular formula C22H18O2 . It has an average mass of 314.377 Da and a monoisotopic mass of 314.130676 Da .

Scientific Research Applications

  • Novel Synthesis and Characterization

    • Researchers have synthesized and characterized novel derivatives of 1,3-phenylenebis[(4-methylphenyl)methanone], highlighting their molecular structures and theoretical calculations using Density Functional Theory (DFT). This research provides foundational knowledge for potential applications in materials science and pharmaceuticals (Enbaraj et al., 2021).
  • Enzymatic Oxidative Polycondensation

    • The enzymatic oxidative polycondensation of bisphenol derivatives, closely related to 1,3-phenylenebis[(4-methylphenyl)methanone], has been investigated. This process is significant for polymer chemistry, offering environmentally friendly and efficient ways to create new polymeric materials (Koçak et al., 2015).
  • Electrochemical Synthesis in Medicinal Chemistry

    • Electrochemical synthesis using derivatives of phenylenebis(methanone) has been studied, leading to novel compounds with potential anti-stress oxidative properties. Such synthesis methods are vital in the development of new pharmaceuticals (Largeron & Fleury, 1998).
  • Molecular Structure Analysis

    • In-depth analysis of the molecular structure of methanone derivatives has been conducted, providing insights into their crystallographic properties. This research is crucial for understanding the physical and chemical characteristics of these compounds, which can be applied in various industrial applications (Swamy et al., 2013).
  • Synthesis in Organic Chemistry

    • The synthesis of complex methanone derivatives has been developed, demonstrating efficient routes for producing biologically active compounds. Such synthesis methods are important for the discovery and development of new drugs (Suhana & Rajeswari, 2017).
  • Polymerization and Material Science

    • The synthesis and analysis of coordination polymers containing 1,3-phenylenebis(methanone) derivatives have shown promising results in the polymerization of ε-caprolactone, a monomer used in biodegradable plastics. This research opens up new avenues for creating eco
    -friendly materials with specific characteristics .
  • Applications in Anion Exchange Membranes

    • Research into poly(arylene ether sulfone) anion exchange membranes, which incorporate phenylenebis(methanone) derivatives, has shown high hydroxide conductivity and good alkaline stability. These membranes have potential applications in fuel cells and other electrochemical devices (Shi et al., 2017).
  • Antimicrobial Activity

    • Some methanone derivatives have been evaluated for their antimicrobial activity. Understanding these properties is crucial for the development of new antibiotics or disinfectants (Chaudhari, 2012).
  • Cancer Research and Drug Development

    • Certain derivatives of phenylenebis(methanone) have been found to inhibit tubulin polymerization and induce apoptosis in cancer cells, highlighting their potential as anticancer agents (Magalhães et al., 2013).

Properties

IUPAC Name

[3-(4-methylbenzoyl)phenyl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O2/c1-15-6-10-17(11-7-15)21(23)19-4-3-5-20(14-19)22(24)18-12-8-16(2)9-13-18/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIALLYBQVILKOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60925008
Record name (1,3-Phenylene)bis[(4-methylphenyl)methanone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60925008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125078-62-8
Record name Methanone, 1,1'-(1,3-phenylene)bis(1-(methylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125078628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanone, 1,1'-(1,3-phenylene)bis[1-(methylphenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (1,3-Phenylene)bis[(4-methylphenyl)methanone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60925008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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